

3-Fluoro-4-isopropoxyphenylboronic acid molecular weight

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Compound of Interest

Compound Name:	3-Fluoro-4-isopropoxyphenylboronic acid
Cat. No.:	B1355223

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An In-Depth Technical Guide to **3-Fluoro-4-isopropoxyphenylboronic Acid**: Properties, Synthesis, and Application in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, functionalized phenylboronic acids are indispensable building blocks. Their utility, particularly in palladium-catalyzed cross-coupling reactions, has revolutionized the construction of complex biaryl systems that form the core of numerous pharmaceutical agents and advanced materials.[\[1\]](#)[\[2\]](#) [\[3\]](#) Among these critical reagents, **3-Fluoro-4-isopropoxyphenylboronic acid** has emerged as a particularly valuable synthon.

This guide provides a comprehensive technical overview of **3-Fluoro-4-isopropoxyphenylboronic acid**, detailing its physicochemical properties, a representative synthetic approach, and its strategic application in Suzuki-Miyaura cross-coupling. We will explore the rationale behind its use in drug discovery, supported by a detailed experimental protocol and workflow, to offer researchers and drug development professionals a practical and authoritative resource.

Core Physicochemical Properties

The specific arrangement of the fluoro, isopropoxy, and boronic acid groups on the phenyl ring imparts unique reactivity and solubility characteristics to the molecule. These features are

critical for its performance in synthetic applications.

Property	Value	Source
Molecular Weight	198.00 g/mol	[4]
Chemical Formula	C ₉ H ₁₂ BFO ₃	[4]
Appearance	Solid	[4]
SMILES String	CC(OC1=CC(B(O)O)=CC=C1F)C	[4]
InChI Key	MKRGSEQMUWEXSB-UHFFFAOYSA-N	[4]

Synthesis and Quality Control: A Conceptual Pathway

The synthesis of substituted phenylboronic acids often involves a multi-step sequence designed to introduce the desired functionalities with high regioselectivity. A common and robust strategy for preparing compounds like **3-Fluoro-4-isopropoxypyhenylboronic acid** involves the ortho-lithiation of a fluorinated aromatic precursor, followed by borylation.

A plausible synthetic route can be conceptualized starting from a commercially available precursor like 4-bromo-2-fluoroaniline. The synthesis involves protecting the amine, performing a lithium-halogen exchange, reacting with a borate ester, and subsequent hydrolysis to yield the final boronic acid.^[5] A similar strategy is employed for other fluorinated phenylboronic acids, where an aryl halide is treated with an organolithium reagent at low temperatures (e.g., -78 °C) to form an aryllithium intermediate, which is then quenched with a trialkyl borate (like trimethyl borate or triisopropyl borate) followed by acidic workup.^{[5][6]}

Rigorous quality control is paramount to ensure the reliability of downstream applications. The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For a reagent of this nature, a purity of ≥95% is standard for use in sensitive catalytic reactions.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.^{[2][7][8]} **3-Fluoro-4-isopropoxyphenylboronic acid** is an excellent coupling partner in these reactions for several reasons:

- **Electronic Tuning:** The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the resulting biaryl structure, which can be crucial for modulating a drug candidate's interaction with its biological target.^{[1][9]}
- **Metabolic Stability:** The C-F bond is exceptionally strong. Incorporating fluorine at strategic positions can block metabolic oxidation, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug.^{[1][10]}
- **Improved Properties:** The isopropoxy group can improve solubility and also serve as a key interaction point within a protein binding pocket.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating framework for the cross-coupling of **3-Fluoro-4-isopropoxyphenylboronic acid** with a generic aryl bromide. Optimization of catalyst, base, and solvent may be required for specific substrates.

Materials:

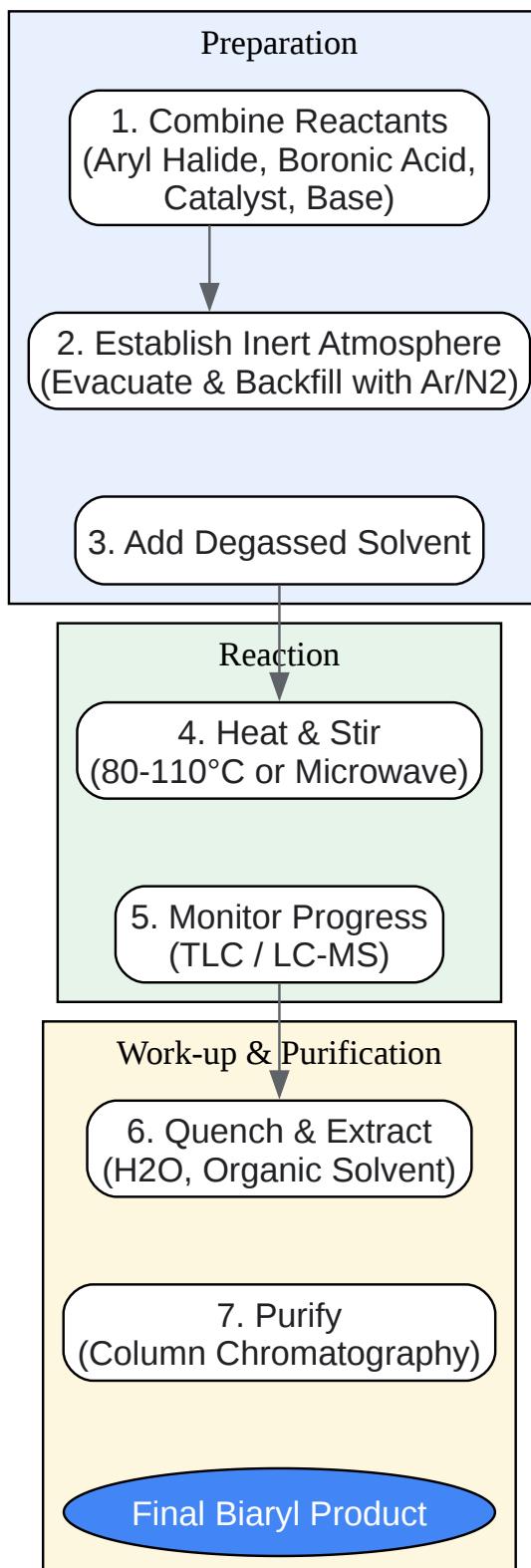
- Aryl Bromide (1.0 equiv)
- **3-Fluoro-4-isopropoxyphenylboronic acid** (1.2-1.5 equiv)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$, 1-5 mol%)
- Aqueous Base (e.g., 2M Na_2CO_3 or K_2CO_3 , 2.0 equiv)
- Solvent System (e.g., Toluene, Dioxane, or a Toluene/Ethanol/Water mixture)

- Inert Gas (Argon or Nitrogen)

Step-by-Step Methodology:

- Reaction Setup: In a Schlenk flask or microwave vial, combine the aryl bromide, **3-Fluoro-4-isopropoxyphenylboronic acid**, palladium catalyst, and base.
- Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) for three cycles. This is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
- Solvent Addition: Add the degassed solvent system to the flask via syringe.
- Reaction Execution: Stir the mixture at the desired temperature (typically between 80-110 °C) and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).^{[7][11]} For microwave-assisted reactions, temperatures up to 150 °C for shorter durations (e.g., 20-30 minutes) can be employed.^[12]
- Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the desired biaryl product.^{[2][7]}

Experimental Workflow Diagram

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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

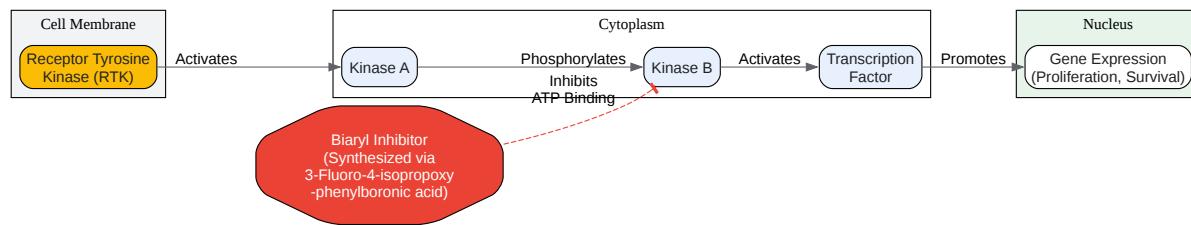
Strategic Role in Drug Discovery

The incorporation of boron, particularly in the form of boronic acids, has led to significant breakthroughs in medicine.[13] Bortezomib, a boronic acid-containing proteasome inhibitor, was a landmark FDA-approved drug for treating multiple myeloma.[13] This has spurred immense interest in boronic acids as pharmacophores.

Biaryl structures synthesized using **3-Fluoro-4-isopropoxyphenylboronic acid** are of high interest in the development of targeted therapies, such as kinase inhibitors or protein-protein interaction modulators. The strategic placement of the fluoro and isopropoxy groups can enhance binding affinity, improve metabolic stability, and fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[9][10]

Conceptual Signaling Pathway Inhibition

The diagram below illustrates a hypothetical scenario where a biaryl molecule, synthesized using our title compound, acts as an inhibitor of a kinase signaling pathway, a common mechanism in oncology drugs.



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Caption: Inhibition of a generic kinase signaling pathway by a biaryl small molecule.

Conclusion

3-Fluoro-4-isopropoxyphenylboronic acid is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined properties and robust performance in Suzuki-Miyaura cross-coupling reactions provide chemists with a reliable method for constructing novel molecular architectures. For researchers in drug discovery, the unique combination of fluorine and a boronic acid functional group offers a validated strategy for enhancing the pharmacokinetic and pharmacodynamic properties of next-generation therapeutics. The continued application of such sophisticated building blocks will undoubtedly fuel further innovation across the chemical and pharmaceutical sciences.

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